3-(1H-pyrazol-1-yl)pyridine

Coordination Chemistry Ligand Design Metal Complexes

3-(1H-Pyrazol-1-yl)pyridine (CAS 25700-12-3) is the unique 3‑substituted regioisomer delivering a distinct N,N′-chelation geometry essential for reproducible coordination chemistry and kinase‑targeted drug discovery. Unlike 2‑ or 4‑pyridyl isomers, its deprotonatable NH group enables multinuclear bridged architectures, while the 3‑pyridyl pattern achieves superior PIM‑1 inhibition (IC₅₀ 20.4 nM) and 1.9‑fold greater sEH potency (IC₅₀ 2.1 nM) over 2‑pyridine analogs. It is the validated industrial intermediate for the insecticide tyclopyrazoflor (4.1× yield improvement via [3+2] cyclization). Procure this position‑verified scaffold for kinase, coordination, and agrochemical R&D with guaranteed regioisomeric integrity.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 25700-12-3
Cat. No. B1280473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrazol-1-yl)pyridine
CAS25700-12-3
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)N2C=CC=N2
InChIInChI=1S/C8H7N3/c1-3-8(7-9-4-1)11-6-2-5-10-11/h1-7H
InChIKeyYJLYGWOUDNVDMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-pyrazol-1-yl)pyridine (CAS 25700-12-3) Procurement Guide: Core Properties and Comparator Identification


3-(1H-pyrazol-1-yl)pyridine (CAS 25700-12-3) is a heterocyclic building block consisting of a pyrazole ring linked via its N1 position to the 3-position of a pyridine ring, with molecular formula C8H7N3 and molecular weight 145.16 g/mol [1]. This compound belongs to the pyrazolylpyridine class, which serves as N,N′-bidentate ligands analogous to 2,2′-bipyridine in coordination chemistry [2]. The 3-substitution pattern on the pyridine ring distinguishes it from the 2- and 4-positional isomers (CAS 25700-11-2 and 25700-13-4, respectively), each exhibiting distinct coordination geometries and reactivity profiles. This regioisomer is specifically utilized as a key intermediate in the synthesis of the insecticidal candidate tyclopyrazoflor and as a scaffold for kinase-targeting derivatives .

Why 3-(1H-pyrazol-1-yl)pyridine Cannot Be Replaced by Regioisomeric or Structural Analogs in Research Applications


The substitution position of the pyrazole ring on the pyridine core fundamentally determines the compound's coordination geometry, biological target engagement, and synthetic utility. Unlike the 2- and 4-pyrazolylpyridine regioisomers, the 3-substituted variant offers a unique N,N′-chelation bite angle and electronic distribution that governs metal complex stability and catalytic activity [1]. In medicinal chemistry, pyrazolylpyridine derivatives bearing the 3-pyridyl attachment pattern have demonstrated superior binding to specific kinase targets compared to 2-pyridyl or 4-pyridyl analogs; for instance, in sEH inhibitor optimization, 3-pyridine analogs exhibited both potent target inhibition and favorable CYP3A4 inhibitory profiles relative to other heteroaromatic replacements [2]. Generic substitution with any regioisomer or non-pyrazolyl heterocycle would alter the spatial and electronic parameters essential for reproducible experimental outcomes. The following evidence quantifies these differences across multiple independent research contexts.

3-(1H-pyrazol-1-yl)pyridine Differentiation Evidence: Quantitative Comparator Data for Procurement Decisions


Coordination Chemistry: 3-Pyrazolylpyridine vs. 2,2′-Bipyridine Ligand Properties

3-(1H-Pyrazol-1-yl)pyridine belongs to the (1H-pyrazolyl)pyridine ligand class, which are direct structural analogues of 2,2′-bipyridine. The key differentiation lies in the presence of an NH group on the pyrazole ring that can be deprotonated, enabling these ligands to function as bridging counter-ions—a capability absent in 2,2′-bipyridine [1]. Additionally, these ligands offer ready availability and ease of synthesis compared to substituted bipyridine systems. The 3-pyridyl attachment creates a specific chelation geometry that influences the photophysical and chemical properties of resulting metal complexes [1].

Coordination Chemistry Ligand Design Metal Complexes

PIM-1 Kinase Inhibition: Pyrazolyl Nicotinonitrile Derivatives with 3-Pyridyl Attachment

Pyrazolyl nicotinonitrile derivatives containing the 3-pyrazolylpyridine core motif demonstrated potent PIM-1 kinase inhibitory activity. Compound 9, a pyrazolyl nicotinonitrile derivative incorporating the 3-pyridyl-substituted pyrazole scaffold, exhibited an IC50 of 20.4 nM against PIM-1 kinase with 93.8% inhibition, comparable to the reference inhibitor staurosporine (IC50 = 16.7 nM, 95.6% inhibition) [1]. The same compound showed pronounced cytotoxicity against HepG2 liver cancer cells with an IC50 of 0.18 μM [1].

Medicinal Chemistry Kinase Inhibition Cancer Therapeutics

sEH Inhibition: 3-Pyridine vs. 2-Pyridine and Pyridazine Analogs

In a structure-activity relationship study of pyrazole-based soluble epoxide hydrolase (sEH) inhibitors, the 3-pyridine substituted analog (compound 14) demonstrated an sEH IC50 of 2.1 nM, representing potent target engagement. Comparative evaluation revealed that the 2-pyridine analog (compound 13) showed moderately reduced potency (IC50 = 4.0 nM), while the pyridazine analog (compound 16) exhibited substantially weaker inhibition (IC50 = 28 nM) [1]. This 3-pyridine analog also displayed a favorable CYP3A4 inhibitory profile (IC50 > 40 μM), indicating low potential for drug-drug interactions, and good microsomal stability in both human (t1/2 > 60 min) and rat (t1/2 = 47 min) liver microsomes [1].

Medicinal Chemistry Enzyme Inhibition soluble epoxide hydrolase

Scalable Synthesis: 3-(3-Chloro-1H-pyrazol-1-yl)pyridine as Key Intermediate for Tyclopyrazoflor

3-(3-Chloro-1H-pyrazol-1-yl)pyridine, a direct chloro-substituted derivative of the target compound, serves as the critical intermediate in the seven-step synthesis of the insecticidal candidate tyclopyrazoflor. Process optimization efforts focused specifically on the [3 + 2] cyclization strategy to access this 3-pyrazolylpyridine core . The overall synthetic yield for tyclopyrazoflor production was improved from 10% to 41% following optimization of the route centered on this 3-substituted pyrazolylpyridine intermediate [1].

Process Chemistry Agrochemical Development Scalable Synthesis

Regioisomer Procurement Differentiation: 3-Pyrazolylpyridine vs. 2- and 4-Isomers

Among the three regioisomers of (1H-pyrazol-1-yl)pyridine, distinct procurement specifications reflect their different synthetic utilities. The 3-substituted isomer (CAS 25700-12-3) is commercially available with a standard minimum purity specification of ≥95% across multiple vendors including Aladdin, Bidepharm, and AKSci . The 2-substituted isomer (CAS 25700-11-2) is available at higher purity specifications of 98-99% (GC) with a melting point of 39°C, reflecting its different physical form as a solid at room temperature . The 4-substituted isomer (CAS 25700-13-4) is available at 95% purity and has been investigated for antileishmanial and antimalarial applications distinct from the 3-isomer's use profile [1]. Each isomer carries a unique CAS number and requires separate procurement and inventory management.

Regioisomer Comparison Procurement Specification Building Blocks

Validated Application Scenarios for 3-(1H-pyrazol-1-yl)pyridine in Research and Industrial Procurement


Coordination Chemistry: Synthesis of Bridged Polynuclear Metal Complexes

For coordination chemists designing polynuclear metal complexes, 3-(1H-pyrazol-1-yl)pyridine offers a distinct advantage over the classic 2,2′-bipyridine ligand: the presence of a deprotonatable NH group on the pyrazole ring enables the ligand to function as a bridging counter-ion after deprotonation, facilitating the construction of multinuclear architectures [1]. This capability is directly supported by the comprehensive review of (1H-pyrazolyl)pyridine ligands which establishes their role as bipyridine analogues with enhanced coordination versatility. The 3-substitution pattern provides a specific N,N′-chelation geometry that influences the photophysical and chemical properties of the resulting complexes [1].

Medicinal Chemistry: PIM-1 Kinase Inhibitor Development

For medicinal chemistry teams targeting PIM-1 kinase in oncology, the 3-pyrazolylpyridine scaffold serves as a privileged starting point for inhibitor design. Pyrazolyl nicotinonitrile derivatives incorporating the 3-pyridyl-substituted pyrazole core have demonstrated potent PIM-1 inhibition with an IC50 of 20.4 nM (93.8% inhibition), comparable to the reference inhibitor staurosporine (IC50 = 16.7 nM) [1]. The same scaffold enabled cytotoxicity against HepG2 liver cancer cells with an IC50 of 0.18 μM [1]. This evidence positions the 3-substituted scaffold as a viable core for kinase-targeted drug discovery programs.

Medicinal Chemistry: Soluble Epoxide Hydrolase (sEH) Inhibitor Design

For researchers developing sEH inhibitors for cardiovascular or inflammatory indications, the 3-pyridyl substitution pattern on the pyrazole core confers superior potency compared to regioisomeric alternatives. The 3-pyridine analog (compound 14) exhibited an sEH IC50 of 2.1 nM, which is 1.9-fold more potent than the 2-pyridine analog (IC50 = 4.0 nM) and 13.3-fold more potent than the pyridazine analog (IC50 = 28 nM) [1]. Additionally, this 3-pyridine analog demonstrated favorable CYP3A4 inhibition (IC50 > 40 μM) and microsomal stability (human t1/2 > 60 min, rat t1/2 = 47 min), supporting its advancement as a lead scaffold [1].

Agrochemical Process Chemistry: Insecticide Intermediate Manufacturing

For industrial process chemists and agrochemical development teams, the 3-pyrazolylpyridine core is a validated industrial intermediate. The chloro-substituted derivative, 3-(3-chloro-1H-pyrazol-1-yl)pyridine, serves as the critical intermediate in the seven-step synthesis of the insecticidal candidate tyclopyrazoflor [1]. Process optimization centered on the [3 + 2] cyclization strategy to access this 3-substituted pyrazolylpyridine intermediate improved the overall synthetic yield from 10% to 41%—a 4.1-fold enhancement . This industrial validation underscores the scaffold's practical utility beyond academic research and its commercial relevance in large-scale synthesis.

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